SUPERDEX 200
Description
Properties
CAS No. |
133249-27-1 |
|---|---|
Molecular Formula |
C7H13NO2 |
Synonyms |
SUPERDEX 200 |
Origin of Product |
United States |
Methodological Framework and Operational Optimization in Superdex 200 Chromatography
Column Preparation and Conditioning Protocols
Superdex 200 is a composite medium of dextran (B179266) and agarose (B213101), combining the desirable gel filtration properties of dextran with the chemical and physical stability of agarose. sigmaaldrich.comgwdguser.de This matrix allows for high-resolution separation of biomolecules with molecular weights ranging from approximately 10,000 to 600,000 Daltons. cytivalifesciences.comhuji.ac.ilcytivalifesciences.com Proper column preparation and conditioning are critical for achieving optimal and reproducible separation results.
Considerations for Packing Preparative Grade Media
While pre-packed columns are often recommended for convenience and performance, packing of preparative grade this compound media is a crucial procedure for customized applications and larger scale purifications. cytivalifesciences.comsigmaaldrich.com A well-packed column is essential for achieving high-resolution fractionation, characterized by minimal peak broadening and symmetrical peak shapes. cytivalifesciences.comsigmaaldrich.com
Key considerations for packing preparative grade this compound include:
Column and Equipment: XK-series columns are recommended due to their design which promotes uniform liquid flow and minimizes dead volume at the outlet. sigmaaldrich.com It is imperative to ensure all column components, especially the nets and glass tube, are clean and intact. sigmaaldrich.com
Slurry Preparation: The volume of the settled medium should be approximately 1.15 times the desired packed column volume. sigmaaldrich.com
Packing Flow Rate: A critical factor is the use of a flow rate that is higher than the one intended for the separation, without exceeding the maximum recommended pressure for the medium. sigmaaldrich.com This helps to create a stable, tightly packed bed. For Superdex prep grade media, a two-step packing process is often advised to achieve satisfactory column efficiency. sigmaaldrich.com It is important not to use a peristaltic pump for packing larger columns as it may not achieve a sufficiently high flow rate. sigmaaldrich.com
Bed Compression: After the initial packing, the adapter should be moved down to the surface of the medium and then pushed a further 3 mm into the bed. This compression helps to ensure a stable bed and prevent the formation of a space between the adapter and the gel bed during operation. sigmaaldrich.com
Column Efficiency Testing: After packing, the column's efficiency should be evaluated. This is typically done by calculating the number of theoretical plates per meter (N/m) and the peak asymmetry factor (As). sigmaaldrich.com For Superdex prep grade, a typical efficiency is greater than 10,000 N/m with an asymmetry factor between 0.70 and 1.30. sigmaaldrich.com
Equilibration Dynamics for Analytical and Preparative Modes
Column equilibration is a critical step to ensure that the buffer within the column is identical to the mobile phase that will be used for the separation. This prevents buffer-related artifacts and ensures reproducible retention times.
For both analytical and preparative modes, the column should be equilibrated with at least two column volumes of the running buffer. biocompare.comhelsinki.fi A larger volume may be necessary if the buffer contains detergents. gwdguser.de The equilibration should be performed at the same flow rate that will be used for the separation until the UV baseline and pH are stable. helsinki.fi For first-time use or after long-term storage in ethanol (B145695), an initial wash with several column volumes of distilled water is recommended before equilibrating with the final running buffer. helsinki.fihelsinki.fi It is not necessary to re-equilibrate between consecutive runs if the same buffer is used. helsinki.ficytivalifesciences.com
Sample Attributes and Injection Modalities
Pre-Chromatographic Sample Clarification and Filtration Requirements
To prevent clogging of the column frit and the packed bed, and to extend the column's lifespan, it is imperative that the sample be clear and free of particulate matter. sigmaaldrich.comuhplcs.com
Standard clarification procedures include:
Centrifugation: This is effective for removing cell debris, lipids, and other particulate matter. sigmaaldrich.com For cell lysates, centrifugation at 40,000 to 50,000 x g for 30 minutes is often recommended. sigmaaldrich.com For smaller sample volumes or proteins that may adsorb to filters, centrifugation at 10,000 x g for 15 minutes is a suitable alternative. sigmaaldrich.com
Filtration: After centrifugation, or for samples that remain cloudy, filtration is necessary. sigmaaldrich.com The choice of filter pore size is dependent on the bead size of the chromatography medium. sigmaaldrich.comcuni.cz
| Nominal Filter Pore Size (µm) | Corresponding Chromatography Medium Particle Size (µm) |
| 1.0 | 90 and larger |
| 0.45 | 30 or 34 |
| 0.22 | 3, 10, 15, or for sterile filtration |
Table adapted from source cuni.cz
It is important to select filters made from materials that exhibit low protein binding, such as cellulose (B213188) acetate (B1210297) or PVDF. sigmaaldrich.com
Optimization of Sample Volume and Concentration for Chromatographic Performance
The volume and concentration of the injected sample are critical parameters that directly influence chromatographic resolution.
Sample Volume: For optimal resolution, the sample volume should generally be between 0.5% and 2% of the total column volume. harvardapparatus.com In some cases with good separation between the target and impurities, sample volumes up to 4-5% of the column volume may be acceptable. gwdguser.decytivalifesciences.comharvardapparatus.com For high-resolution analytical applications, sample volumes between 0.1% and 1.0% of the bed volume yield the best results. huji.ac.ilcytivalifesciences.comcytivalifesciences.com
Sample Concentration: High sample concentrations can lead to increased viscosity relative to the running buffer, which can cause peak broadening and a deterioration of the separation. cuni.cz While protein concentrations up to 40-50 mg/mL can be used, for higher resolution, concentrations below 10 mg/mL are recommended. cytivalifesciences.comcytivalifesciences.com
Sample Load: The total amount of protein loaded onto the column also plays a role. For instance, a this compound Increase 10/300 GL column has demonstrated good resolution with a total protein load of 9.2 mg in a 500 µl sample. huji.ac.ilcytivalifesciences.com Overloading the column can lead to fronting peaks. cuni.czhuji.ac.il
| This compound Column Type | Recommended Sample Volume |
| Increase 3.2/300 | 4 to 50 µL |
| Increase 5/150 GL | 4 to 50 µL |
| Increase 10/300 GL | 25 to 500 µL |
| HiLoad 16/600 | < 5 mL |
| HiLoad 26/600 | < 13 mL |
Table compiled from sources cytivalifesciences.comuvison.comsigmaaldrich.com
Eluent System Design and Buffer Chemistry
In size-exclusion chromatography (SEC), the mobile phase, or eluent, does not typically interact with the stationary phase to achieve separation. huji.ac.ilcytivalifesciences.com However, the buffer composition is crucial for maintaining the stability and native conformation of the sample molecules and for minimizing non-specific interactions with the chromatography matrix.
This compound media are stable in a wide range of aqueous buffers within a pH range of 3 to 12. cytivalifesciences.comhelsinki.fiuvison.com They can also tolerate common laboratory reagents such as 8 M urea (B33335) and 6 M guanidine (B92328) hydrochloride. helsinki.fiuvison.comresearchgate.net
Key aspects of eluent design include:
Ionic Strength: To prevent potential ionic interactions between the sample and the matrix, it is recommended that the eluent have an ionic strength equivalent to at least 0.15 M NaCl. gwdguser.dehelsinki.fisigmaaldrich.comyilimart.com At very low ionic strengths, residual negative charges on the matrix can cause the retardation of basic proteins. sigmaaldrich.com Salt concentrations should generally not exceed 0.5 M to 1.0 M. cytivalifesciences.comthermofisher.com
pH: The pH of the buffer should be chosen to ensure the stability and solubility of the target protein. gwdguser.de While the separation principle is based on size, undesirable ionic interactions can be influenced by the relationship between the buffer pH and the isoelectric points of the proteins being separated. cytivalifesciences.com.cn A common starting buffer is 50 mM sodium phosphate (B84403) with 0.15 M NaCl at a neutral pH (e.g., 7.0-7.4). cytivalifesciences.comhelsinki.ficytivalifesciences.com.cn
Additives: Various additives can be included in the eluent to improve solubility or prevent aggregation. These can include detergents (e.g., 0.1% SDS or Tween), chaotropic agents (e.g., urea or guanidine hydrochloride for denaturing conditions), or reducing agents. helsinki.firesearchgate.net It is important to ensure that any additives are compatible with the downstream application.
| Buffer Component | Concentration | pH | Purpose/Notes |
| Sodium Phosphate, NaCl | 50 mM, 150 mM | 7.0-7.4 | Physiological conditions, minimizes ionic interactions. helsinki.ficytivalifesciences.com.cn |
| Tris-HCl, NaCl | 20-50 mM, 150 mM | 7.0-8.0 | Common buffering agent. researchgate.netbitesizebio.com |
| Ammonium Acetate | 0.1 M | 5.0 | Volatile buffer, good for lyophilization. helsinki.fi |
| Ammonium Hydrogen Carbonate | 0.15 M | 7.8 | Volatile buffer, suitable for some DNA/protein separations. helsinki.fi |
| Guanidine Hydrochloride | 6 M | ~8.6 | Denaturing conditions for subunit analysis. helsinki.firesearchgate.net |
| Urea | up to 8 M | < 7 | Improves solubility, can maintain biological activity at lower concentrations. helsinki.firesearchgate.net |
Strategies for Minimizing Non-Specific Interactions with the Chromatographic Matrix
Non-specific interactions between analytes and the stationary phase can compromise the accuracy of size-based separations. While this compound is designed for low non-specific binding, certain strategies can further minimize these undesirable effects. cytivalifesciences.comhuji.ac.il
The primary strategy to mitigate ionic interactions is the use of buffers with sufficient ionic strength. auburn.edusigmaaldrich.com At very low ionic strengths, residual negatively charged groups on the agarose matrix can lead to the retardation of basic proteins. sigmaaldrich.com To counteract this, it is recommended to use a buffer containing at least 0.15 M sodium chloride or a salt concentration with equivalent ionic strength. auburn.edusigmaaldrich.com This effectively shields the charged groups on both the protein and the matrix, preventing ionic interactions. auburn.edusigmaaldrich.comcytivalifesciences.com.cn
For hydrophobic interactions, which can also occur, the addition of certain agents to the mobile phase can be beneficial. While this compound is hydrophilic, the cross-linking agents used in its synthesis may introduce some hydrophobic sites. auburn.educytivalifesciences.com.cnscientificlabs.co.uk For particularly hydrophobic proteins, the inclusion of organic solvents like acetonitrile (B52724) (up to 30%) or detergents such as SDS or Tween can improve solubility and reduce non-specific binding. helsinki.ficytivalifesciences.com Similarly, chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be employed, especially for determining the molecular weight of subunits or for proteins requiring denaturing conditions for solubilization. helsinki.fiscribd.com
Table 1: Mobile Phase Additives to Minimize Non-Specific Interactions
| Additive | Concentration | Purpose |
|---|---|---|
| Sodium Chloride | ≥ 0.15 M | Minimize ionic interactions. auburn.edusigmaaldrich.com |
| Acetonitrile | Up to 30% | Reduce hydrophobic interactions. helsinki.fi |
| Guanidine Hydrochloride | 6 M | Solubilize proteins under denaturing conditions. helsinki.fiscribd.com |
| Urea | Up to 8 M | Solubilize proteins; risk of carbamylation. helsinki.fiscribd.com |
| Detergents (e.g., SDS, Tween) | 0.1% | Improve solubility of membrane proteins. helsinki.ficytivalifesciences.com |
| Arginine | 0.2 M | Decrease protein aggregation tendencies. cytivalifesciences.com |
Impact of Ionic Strength and pH on Separation Efficacy
The composition of the mobile phase, specifically its ionic strength and pH, plays a critical role in achieving optimal separation with this compound. While in ideal SEC the buffer composition does not directly affect resolution, in practice it is crucial for preventing unwanted interactions that can alter elution behavior. cytivalifesciences.comhuji.ac.ilcytivalifesciences.com
As established, an ionic strength of at least 0.15 M NaCl is recommended to suppress ionic interactions. auburn.edusigmaaldrich.com Studies have shown that varying the NaCl concentration between 50 mM and 500 mM can significantly affect the retention volume of proteins, particularly those with basic properties. cytivalifesciences.com.cn For instance, the retention of lysozyme, a basic protein, is notably influenced by both pH and NaCl concentration. cytivalifesciences.com.cn
The pH of the buffer should be selected to ensure the stability and activity of the target protein. auburn.edu this compound is stable over a wide pH range, typically from 3 to 12 for regular use, and can withstand cleaning-in-place (CIP) procedures with solutions having a pH from 1 to 14. auburn.educytivalifesciences.comhelsinki.fi This stability allows for flexibility in choosing a buffer system that is optimal for the specific analyte. auburn.edu However, pH can influence the charge of both the protein and the matrix. At pH values below a protein's isoelectric point (pI), the protein will have a net positive charge and may interact with any residual negative charges on the matrix if the ionic strength is too low. cytivalifesciences.com.cn Conversely, at a pH above the pI, the protein will be negatively charged. A study using a design of experiments (DoE) approach to vary pH (5.8 to 7.4) and NaCl concentration (50 to 500 mM) demonstrated these effects on a variety of proteins, including acidic, basic, and hydrophobic ones. cytivalifesciences.com.cn
Table 2: Investigated Buffer Conditions and Their Effects on Protein Retention
| Parameter | Range Studied | Observed Effect on Basic Proteins (e.g., Lysozyme) |
|---|---|---|
| pH | 5.8 - 7.4 | Influences protein charge and potential for ionic interactions. cytivalifesciences.com.cn |
| NaCl Concentration | 50 - 500 mM | Higher concentrations mitigate ionic retardation of basic proteins. cytivalifesciences.com.cn |
Operational Flow Dynamics and Temperature Influence
The physical parameters of the chromatographic run, including flow rate and temperature, have a significant impact on the separation outcome.
Kinetics of Flow Rate Optimization for Resolution and Separation Speed
The flow rate is a critical parameter that directly affects both the resolution and the speed of the separation. A balance must be struck between achieving the desired resolution and minimizing the run time. Generally, a lower flow rate allows for more time for the molecules to diffuse into and out of the pores of the resin, leading to better resolution, especially for high molecular weight components. cytivalifesciences.comcuni.czcytivalifesciences.com Conversely, a higher flow rate reduces the analysis time but may compromise resolution. huji.ac.ilcytivalifesciences.com
For example, in the separation of monoclonal antibody (MAb) monomers and dimers on a this compound Increase 5/150 GL column, a flow rate of 0.15 ml/min resulted in a 23-minute separation with high resolution. huji.ac.ilcytivalifesciences.com Increasing the flow rate to the recommended 0.45 ml/min provided a good separation in just 8 minutes. huji.ac.ilcytivalifesciences.com A further increase to 0.6 ml/min shortened the cycle time to 6 minutes, but with a noticeable decrease in resolution. huji.ac.ilcytivalifesciences.com The optimal flow rate is therefore dependent on the specific separation requirements. cuni.cz
Table 3: Effect of Flow Rate on MAb Monomer/Dimer Separation on this compound Increase 5/150 GL
| Flow Rate (ml/min) | Separation Time (min) | Resolution |
|---|---|---|
| 0.15 | 23 | High. huji.ac.ilcytivalifesciences.com |
| 0.45 | 8 | Good (Recommended). huji.ac.ilcytivalifesciences.com |
| 0.60 | 6 | Reduced. huji.ac.ilcytivalifesciences.com |
Thermodynamic Effects of Temperature on Viscosity and Elution
In pure size-exclusion chromatography, where separation is an entropy-driven process, temperature should theoretically have no direct impact on the retention factor. nih.govchromatographytoday.com The change in enthalpy (ΔH) is considered to be zero as there are no chemical interactions between the analyte and the stationary phase. chromatographytoday.comchromatographyonline.com
However, in practice, temperature can indirectly influence the separation in several ways. A primary effect is on the viscosity of the mobile phase. sigmaaldrich.comchromatographytoday.comtandfonline.com An increase in temperature leads to a decrease in the viscosity of aqueous buffers, which in turn lowers the back pressure across the column. sigmaaldrich.comtandfonline.comgwdguser.de This can allow for the use of higher flow rates without exceeding the pressure limits of the column. sigmaaldrich.comgwdguser.de Conversely, operating at lower temperatures, such as in a cold room, will increase the viscosity of the buffer, necessitating a reduction in the flow rate to avoid over-pressurizing the column. sigmaaldrich.comcytivalifesciences.comgwdguser.de
Temperature can also potentially alter the conformation of the protein being analyzed, which would change its hydrodynamic radius and thus its elution volume. nih.govchromatographytoday.com It is crucial to maintain a constant temperature during a run to avoid the introduction of air into the column and to ensure reproducible results. sigmaaldrich.com The recommended operating temperature range for this compound columns is typically between 4°C and 40°C. helsinki.fisigmaaldrich.com
Chromatographic System Performance Assessment and Maintenance
Regular assessment and maintenance of the this compound column are essential for ensuring reproducible and high-quality separation results over its lifetime.
Evaluation of Column Efficiency and Resolution Parameters
The performance of a packed column is best evaluated by determining its efficiency and peak symmetry. sigmaaldrich.comyilimart.com Column efficiency is commonly expressed in terms of the number of theoretical plates per meter (N/m) or the height equivalent to a theoretical plate (HETP). sigmaaldrich.comcytivalifesciences.comyilimart.com A higher number of theoretical plates or a lower HETP indicates a more efficient column, capable of producing narrower peaks and thus better resolution. cytivalifesciences.com For Superdex prep grade media, typical HETP values are greater than 10,000 m⁻¹. cytivalifesciences.com
The resolution (Rs) between two peaks is a measure of the degree of their separation and is a function of both the column's efficiency and the selectivity of the resin. cytivalifesciences.comdutscher.com A resolution value of approximately 1.25 is generally considered to indicate good separation. cytivalifesciences.comscribd.com
Peak symmetry, or the asymmetry factor (As), is another important parameter. An ideal Gaussian peak has an As of 1. uni-onward.com.tw Deviations from this value can indicate issues such as improper column packing, channeling in the packed bed, or problems with the flow path. cytivalifesciences.comuni-onward.com.tw A typical acceptable range for the asymmetry factor is between 0.8 and 1.8. uni-onward.com.tw
Regular column performance checks, for instance by injecting a standard like acetone (B3395972) or sodium chloride, are recommended to monitor the health of the column over time. sigmaaldrich.comyilimart.com Studies have demonstrated the high reproducibility and stability of this compound Increase columns, with column efficiency remaining stable even after 150 runs with intermittent cleaning-in-place cycles. cytivalifesciences.com
Table 4: Key Parameters for Evaluating Column Performance
| Parameter | Description | Ideal/Typical Value |
|---|---|---|
| Theoretical Plates (N/m) | A measure of column efficiency. | > 30,000 m⁻¹ for this compound 10/300 GL. helsinki.fi |
| Resolution (Rs) | The degree of separation between two peaks. | ~1.25 for good separation. cytivalifesciences.comscribd.com |
| Asymmetry Factor (As) | A measure of peak symmetry. | 1.0 (ideal); 0.8 - 1.8 (acceptable). uni-onward.com.tw |
Regenerative and Storage Procedures for Column Longevity
To ensure the consistent and long-lasting performance of this compound chromatography columns, rigorous regenerative and storage protocols are essential. These procedures are designed to remove contaminants that bind to the column matrix and to prevent microbial growth, thereby preserving the column's separation efficiency and extending its operational lifetime. cuni.czscientificlabs.co.uk
Regenerative and Cleaning-in-Place (CIP) Procedures
Cleaning-in-Place (CIP) is a critical maintenance step that removes precipitated proteins, lipoproteins, and other molecules nonspecifically bound to the column matrix. cytivalifesciences.com The choice of cleaning agent is dictated by the nature of the contaminant. yilimart.com It is generally recommended to perform a CIP cycle after every 5 to 20 separations, or whenever an increase in backpressure or loss of resolution is observed. cuni.czyilimart.comhelsinki.fi Reversing the column flow direction is often recommended during cleaning to more effectively dislodge particulates from the top of the column bed. cytivalifesciences.comauburn.edu
For the removal of most nonspecifically adsorbed proteins, a regular cleaning with 0.5 M Sodium Hydroxide (NaOH) is effective. helsinki.fiyilimart.comcytivalifesciences.com A more rigorous cleaning, often used for hydrophobic proteins or lipoproteins, involves a wash with 1.0 M NaOH. helsinki.fidutscher.com To address lipids and very hydrophobic proteins, a solution of 30% isopropanol (B130326) can be used. auburn.eduhelsinki.fi After any cleaning procedure, the column must be thoroughly washed with several column volumes of water, followed by equilibration with the running buffer until the pH and conductivity are stable. helsinki.fiimmunostep.comsigmaaldrich.com
Table 1: Interactive Data Table of this compound Regeneration Solutions
| Contaminant Type | Cleaning Agent | Typical Concentration | Recommended Procedure |
|---|---|---|---|
| Nonspecifically Bound Proteins | Sodium Hydroxide | 0.5 M | Wash with 1 column volume. helsinki.fiyilimart.comsigmaaldrich.com |
| Precipitated Proteins / Lipoproteins | Sodium Hydroxide | 1.0 M | Wash with 4 column volumes, followed by a water rinse. helsinki.fidutscher.com |
| Lipids / Very Hydrophobic Proteins | Isopropanol | 30% | Wash with 0.5 column volume, followed by a water rinse. auburn.eduhelsinki.fi |
Storage Procedures
Proper storage is crucial to prevent microbial growth and to maintain the integrity of the packed column bed. biocompare.com The choice of storage solution depends on the duration of storage.
For short-term storage, lasting no more than two days, the column can be kept in the running buffer. helsinki.fi However, for longer periods, a bacteriostatic agent must be added. biocompare.com For long-term storage, the universally recommended solution is 20% ethanol. yilimart.comhelsinki.fihelsinki.ficytivalifesciences.comizon.com Before extended storage, the column should be washed with at least two column volumes of purified water to remove any buffer salts, which could precipitate in ethanol. helsinki.ficytivalifesciences.com The column should then be filled with the 20% ethanol solution and sealed securely to prevent drying. auburn.edu Storage at refrigerated temperatures (4°C to 8°C) is also recommended to further inhibit potential microbial growth. immunostep.combiocompare.com
Table 2: Interactive Data Table of this compound Storage Conditions
| Storage Duration | Solution | Concentration | Key Considerations |
|---|---|---|---|
| Short-Term (< 2 days) | Running Buffer | N/A | Ensure buffer is fresh and filtered. helsinki.fi |
| Long-Term (> 2 days) | Ethanol in Water | 20% | Flush column with water before adding storage solution. Store at 4°C to 30°C. yilimart.comhelsinki.fihelsinki.ficytivalifesciences.com |
Analytical Applications of Superdex 200 in Biochemical and Molecular Research
Characterization of Macromolecular Oligomerization States
Superdex 200 is instrumental in determining the oligomeric state of proteins and other macromolecules. By separating molecules based on their hydrodynamic volume, it allows researchers to distinguish between monomers, dimers, and higher-order oligomers. cytivalifesciences.comhuji.ac.il
Discrimination and Quantification of Monomers and Oligomers
A primary application of this compound is the separation and quantification of monomeric and oligomeric forms of a protein. scientificlabs.co.ukcytivalifesciences.com This is crucial for understanding protein function, as the oligomeric state can directly impact activity. For instance, in the study of monoclonal antibodies (mAbs), this compound is adept at separating monomers from dimers and other aggregates. scientificlabs.co.uksigmaaldrich.com The elution profile provides a clear discrimination between these species, allowing for their quantification.
In a study of the CD2-associated protein (CD2AP), analytical size-exclusion chromatography using a this compound column initially indicated the protein eluted at the boundary of the void and elution volumes. nih.gov To further investigate whether this represented aggregation or a higher-order oligomeric state, the researchers utilized a Superose 6 column, which has a larger fractionation range. nih.gov The subsequent elution profile revealed multiple overlapping peaks, suggesting that CD2AP exists in various oligomeric states. nih.gov
Similarly, researchers studying recombinant tau proteins used a this compound column to estimate their apparent molecular weights. The elution profiles showed that the tau species had apparent molecular weights corresponding to tetrameric and pentameric forms, differing from their calculated monomeric molecular weights. researchgate.net
The following table summarizes the application of this compound in discriminating and quantifying monomers and oligomers in different research contexts.
| Macromolecule | Research Focus | This compound Application | Key Finding |
| Monoclonal Antibodies (mAbs) | Purity analysis | Separation of monomers, dimers, and aggregates. scientificlabs.co.uksigmaaldrich.com | Effective discrimination between different oligomeric forms. |
| CD2-Associated Protein (CD2AP) | Oligomeric state determination | Initial analysis of oligomeric nature. nih.gov | Suggested the presence of higher-order oligomers. |
| Recombinant Tau Proteins | Characterization of oligomerization | Estimation of apparent molecular weights. researchgate.net | Indicated the formation of tetramers and pentamers. |
| Human Serum Albumin (HSA) | Analysis of oligomer equilibrium | Separation of monomers, dimers, trimers, and tetramers. biorxiv.org | Relative abundances of different oligomeric species were determined. biorxiv.org |
Investigation of Protein-Protein Interactions and Supramolecular Complex Assembly
This compound is also a powerful tool for studying protein-protein interactions and the assembly of large supramolecular complexes. scientificlabs.co.ukcytivalifesciences.com By analyzing the elution profile of a mixture of proteins, researchers can determine if they interact to form a stable complex. If an interaction occurs, the complex will elute earlier from the column than the individual proteins.
For example, the formation of a supramolecular complex involving A4-GAPDH, CP12, and PRK was demonstrated using a this compound column. The three proteins, when incubated together under oxidizing conditions, eluted as a single, high-molecular-weight peak, confirming the assembly of the complex. researchgate.net In another study, the interaction between Vps4 mutants and Vta1 was examined by running mixtures of the proteins on a this compound column. pubcompare.ai The formation of the Nup84p–Nup133p heptameric complex was also analyzed by gel filtration on a this compound column, which helped to confirm its composition. embopress.org
The assembly of DNA-streptavidin nanostructures has also been investigated using this compound. The formation of these large aggregates was confirmed by their elution in the void volume of the column. oup.com
Assessment of Macromolecular Homogeneity and Purity
Ensuring the homogeneity and purity of a macromolecular sample is a critical step in many biochemical and molecular biology workflows. This compound is frequently employed for this analytical purpose, providing a rapid and reliable assessment of sample quality. cytivalifesciences.comsjsu.edu
Analytical Purity Profiling of Recombinant Biomolecules
This compound is highly effective for the analytical purity profiling of recombinant proteins and other biomolecules. sigmaaldrich.comcytivalifesciences.com It allows for the separation of the target molecule from contaminants, such as smaller or larger proteins, as well as from aggregated or fragmented forms of the target molecule itself. scientificlabs.co.ukcytivalifesciences.comhuji.ac.il The resulting chromatogram provides a "fingerprint" of the sample's purity.
In the purification of recombinant EBA-140 Region II, a protein from Plasmodium falciparum, analytical size-exclusion chromatography on a this compound column was used to evaluate the purity of the protein after affinity chromatography. The elution profile showed a single peak corresponding to the purified protein, indicating a high degree of purity. researchgate.net Similarly, the purity of a recombinant DFF45 fragment was enhanced by passing the sample through a this compound column after initial purification steps. bmbreports.org
The versatility of this compound is further demonstrated in its use for purifying a variety of recombinant proteins, including those that are part of large complexes like the Frizzled-G protein complex and chloroplast NAD(P)H dehydrogenase-like complex. pubcompare.aibiorxiv.org
Detection and Characterization of Aggregated Species and Fragmentation Products
The presence of aggregates and fragments in a protein preparation can significantly impact its activity and stability. This compound is an excellent tool for detecting and characterizing these undesirable species. cytivalifesciences.comhuji.ac.il Aggregates, being larger, elute earlier than the monomeric protein, while fragments elute later.
A study on β-lactoglobulin aggregation used a this compound column to separate and collect fractions of large aggregates, oligomers, and native-like species after heat treatment. nih.gov This allowed for the detailed characterization of the different species formed during the aggregation process. Similarly, the aggregation of endotoxins in aqueous solutions has been studied using this compound, which can separate the supramolecular assemblies. researchgate.net
This compound has also been used to analyze the fragmentation of fibronectin. After purification, gel filtration on a this compound column was used to separate intact fibronectin from any co-purified matrix metalloproteinases and to analyze its fragmentation products. nih.gov
Hydrodynamic Radius and Apparent Molecular Weight Estimation
This compound can be used to estimate the hydrodynamic radius (Stokes radius) and apparent molecular weight of macromolecules. gwdguser.de This is achieved by calibrating the column with a set of standard proteins of known molecular weight and hydrodynamic radius. gwdguser.de By comparing the elution volume of the unknown sample to the calibration curve, an estimate of its size can be obtained.
It is important to note that this method provides an apparent molecular weight, as the elution behavior is dependent on the molecule's shape, not just its mass. cytivalifesciences.com Elongated or unfolded proteins will have a larger hydrodynamic radius than globular proteins of the same molecular weight and will therefore elute earlier, leading to an overestimation of their molecular weight. cytivalifesciences.com For example, a study on recombinant tau proteins, which are known to be natively unfolded, found that their apparent molecular weights on a this compound column were significantly higher than their calculated molecular weights. researchgate.net
Conversely, for globular proteins, the apparent molecular weight determined by this compound is generally a good approximation of the actual molecular weight. gwdguser.de The relationship between elution volume (or Kav, a partition coefficient) and the logarithm of the molecular weight is typically sigmoidal. gwdguser.de For more accurate molecular weight determination, SEC is often coupled with multi-angle light scattering (MALLS). mdpi.comhuji.ac.il
The following table shows examples of standard proteins used for calibrating this compound columns and their respective molecular weights.
| Protein | Molecular Weight (Da) |
| Thyroglobulin | 669,000 |
| Ferritin | 440,000 |
| Aldolase | 158,000 |
| Conalbumin | 75,000 |
| Ovalbumin | 44,000 |
| Carbonic Anhydrase | 29,000 |
| Ribonuclease A | 13,700 |
| Aprotinin | 6,500 |
| This table is based on data from gel filtration calibration kits. gwdguser.de |
Calibration Curve Generation Using Globular Protein Standards
A fundamental application of this compound in analytical biochemistry is the determination of the molecular weight of a protein. This is achieved by generating a calibration curve using a set of well-characterized globular protein standards of known molecular weights. cytivalifesciences.comyilimart.com The principle relies on the inverse relationship between the logarithm of a protein's molecular weight (Mr) and its elution volume (Ve) or, more precisely, its distribution coefficient (Kav). cytivalifesciences.com
To construct a calibration curve, a mixture of standard proteins is loaded onto a this compound column, and their respective elution volumes are recorded. huji.ac.ilcuni.cz A plot of Kav versus the logarithm of the molecular weight for these standards typically yields a sigmoidal curve. cytivalifesciences.com Within the linear range of this curve, the molecular weight of an unknown protein can be accurately estimated by determining its elution volume and interpolating its corresponding molecular weight from the calibration graph. cytivalifesciences.comyilimart.com
Commonly used globular protein standards for calibrating this compound columns include a range of proteins that cover the fractionation capabilities of the resin. These kits often come in low molecular weight (LMW) and high molecular weight (HMW) ranges. cytivalifesciences.comhuji.ac.il
Table 1: Examples of Globular Protein Standards for this compound Calibration
| Protein | Molecular Weight (Da) | Source |
|---|---|---|
| Thyroglobulin | 669,000 | Bovine thyroid |
| Ferritin | 440,000 | Horse spleen |
| Aldolase | 158,000 | Rabbit muscle |
| Conalbumin | 75,000 | Chicken egg white |
| Ovalbumin | 43,000 | Hen egg |
| Carbonic Anhydrase | 29,000 | Bovine erythrocytes |
| Ribonuclease A | 13,700 | Bovine pancreas |
| Aprotinin | 6,500 | Bovine lung |
This table contains a representative list of globular protein standards. The exact composition of commercially available calibration kits may vary. cytivalifesciences.comyilimart.com
The Kav value is calculated using the following formula:
Kav = (Ve - V0) / (Vc - V0)
Where:
Ve is the elution volume of the protein.
V0 is the void volume of the column (elution volume of a very large molecule that is completely excluded from the pores of the resin, often determined using Blue Dextran (B179266) 2000). cytivalifesciences.com
Vc is the total column volume.
By plotting Kav versus log(Mr) for the standards, a linear regression can be performed to determine the equation of the line, which is then used to calculate the molecular weight of the unknown protein.
Methodological Limitations and Interpretive Considerations in Molecular Weight Determination
While this compound is a powerful tool for estimating molecular weight, it is crucial to recognize its methodological limitations and the factors that can influence the interpretation of results. huji.ac.ilnih.govfrontiersin.orgyilimart.com
One of the primary limitations is that size-exclusion chromatography separates molecules based on their hydrodynamic radius (Stokes radius), not directly on their molecular weight. yilimart.com The calibration curve method assumes that the unknown protein has a similar globular shape and density to the protein standards used for calibration. cytivalifesciences.comyilimart.com Deviations from this assumption can lead to inaccurate molecular weight estimations. For instance, non-globular, elongated, or fibrous proteins will elute earlier than a globular protein of the same molecular weight, resulting in an overestimation of their size. yilimart.com Similarly, glycoproteins, lipoproteins, and other modified proteins may not conform to the standard curve established with globular proteins. yilimart.com
Several factors can affect the accuracy and resolution of molecular weight determination:
Sample Concentration: High protein concentrations can increase sample viscosity, leading to band broadening and potential shifts in elution volume. yilimart.comcytivalifesciences.com For optimal resolution, it is generally recommended to use protein concentrations below 10 mg/mL. yilimart.comcytivalifesciences.com
Flow Rate: While faster flow rates can reduce run times, they can also decrease resolution, particularly for high molecular weight components. yilimart.com Optimizing the flow rate is essential for balancing speed and separation efficiency.
Buffer Composition: The choice of eluent is critical. The buffer should ensure the sample is fully soluble and prevent interactions between the protein and the chromatography matrix. helsinki.fi The inclusion of salts, such as 150 mM NaCl, can help to minimize non-specific ionic interactions. helsinki.fi For proteins prone to aggregation, additives like arginine may be beneficial. nsrrc.org.tw
Column Packing and Maintenance: The quality of the column packing significantly impacts resolution. It is essential to use properly packed and maintained columns and to filter all samples and buffers to prevent clogging. biocompare.comyilimart.com
It is also important to consider that size-exclusion chromatography provides the apparent molecular weight of the native protein as it exists in the chosen buffer conditions. This can be advantageous for studying protein complexes and oligomeric states. However, if the goal is to determine the molecular weight of individual subunits, denaturing conditions (e.g., using 6 M guanidine (B92328) hydrochloride) may be necessary. helsinki.fi
Role in Enzyme Studies and Mechanistic Elucidation (as a purification and characterization tool)
This compound plays a pivotal role in the study of enzymes, serving as a critical tool for both purification and detailed biochemical and biophysical characterization. yilimart.comembopress.orgnih.gov Its ability to separate enzymes from other cellular components and to provide insights into their structural and dynamic properties makes it indispensable in enzymology.
Purification of Enzymes for Kinetic and Structural Investigations
A prerequisite for conducting meaningful kinetic and structural studies of an enzyme is obtaining a highly pure and active sample. This compound is frequently employed as a final "polishing" step in a multi-step purification protocol. nih.govyilimart.com Following initial purification techniques such as affinity or ion-exchange chromatography, which separate proteins based on specific binding properties or charge, size-exclusion chromatography on this compound effectively removes remaining contaminants of different sizes, as well as aggregated or fragmented forms of the target enzyme. yilimart.comuc.pt
The inert nature of the Superdex matrix, with its low non-specific interaction, ensures high recovery of the purified enzyme. cytivalifesciences.comhuji.ac.il This is crucial for obtaining sufficient quantities of active enzyme for subsequent analyses. For example, in the purification of a histidine-tagged membrane protein, after an initial affinity chromatography step, gel filtration on a this compound column was used to remove minor contaminants and protein aggregates, yielding a highly pure sample suitable for further studies. yilimart.com Similarly, two new aspartic proteinases, cardosin A and cardosin B, were purified from fresh flowers using a combination of gel filtration on this compound and ion-exchange chromatography. uc.pt
The purified enzymes can then be used for a variety of downstream applications, including:
Kinetic Assays: To determine key enzymatic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat), which provide insights into substrate affinity and turnover. nih.govnih.gov
Structural Biology: To obtain highly pure and monodisperse protein samples, which are essential for techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the enzyme.
Biophysical Characterization: To study the stability, folding, and interactions of the enzyme using various spectroscopic and calorimetric techniques.
Analysis of Enzyme Oligomeric Transitions and Ligand-Induced Conformational Dynamics
This compound is a valuable tool for investigating the quaternary structure of enzymes and how it changes in response to various stimuli. yilimart.comembopress.org Many enzymes exist as oligomers (dimers, trimers, tetramers, etc.), and their oligomeric state can be critical for their catalytic activity and regulation. frontiersin.orgnih.gov By comparing the elution volume of an enzyme to that of known molecular weight standards, its native oligomeric state can be determined. nih.govresearchgate.net
This technique is particularly powerful for studying dynamic processes such as oligomeric transitions. For instance, the enzyme FICD, which regulates the endoplasmic reticulum chaperone BiP, switches its activity between AMPylation and deAMPylation based on its oligomeric state. embopress.org this compound can be used to separate and analyze the monomeric and dimeric forms of FICD, revealing how this transition is linked to its enzymatic function. embopress.org In another study, the oligomerization state of GGGPS variants was analyzed using a this compound column to demonstrate that modulating the oligomerization state could control the enzyme's activity. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Blue Dextran 2000 |
| Thyroglobulin |
| Ferritin |
| Aldolase |
| Conalbumin |
| Ovalbumin |
| Carbonic Anhydrase |
| Ribonuclease A |
| Aprotinin |
| Guanidine hydrochloride |
| Arginine |
| Sodium chloride |
| Cardosin A |
| Cardosin B |
| FICD |
| BiP |
| GGGPS |
| P-glycoprotein |
| A2A adenosine (B11128) receptor |
| ATP |
| Tris |
| TCEP |
| Imidazole |
| Dextran |
| Agarose (B213101) |
| Acetonitrile (B52724) |
| Sodium hydroxide |
| Ethanol (B145695) |
| Methanol |
| Acetic acid |
| Isopropanol (B130326) |
| Hydrochloric acid |
| Trifluoroacetic acid |
| Formic acid |
| Sodium dodecyl sulfate (B86663) (SDS) |
| Tween |
| Urea (B33335) |
| EDTA |
| HEPES |
| MOPS |
| DTT |
| 2-oxoglutarate |
| Ascorbate |
| FeSO4 |
| BSA |
| Catalase |
| TCEP |
| Tris-HCl |
| NaCl |
| pNPX |
| NADPH |
| 2-hydroxyacetophenone |
| methyl acetoacetate |
| dThd |
| dCtd |
| dNTPs |
| L-DOPA |
| Catechol |
| HisTrap FF |
| Mono Q |
| CM-Trisacryl |
| Sephacryl HR |
| Superose |
| Sephadex |
| Sepharose |
Preparative Applications and Process Development Utilizing Superdex 200 in Research Settings
Small-Scale Preparative Purification of Biomolecules for Downstream Applications
Superdex 200 is extensively used for the small-scale preparative purification of a wide range of biomolecules, including proteins, peptides, and nucleic acids. cytivalifesciences.comhuji.ac.il It is particularly well-suited for separating molecules with molecular weights ranging from approximately 10,000 to 600,000 Daltons (Da). huji.ac.ildutscher.comcytivalifesciences.comcytivalifesciences.comavantorsciences.comcytivalifesciences.com The "Increase" series of this compound columns, featuring a smaller and more rigid bead size of approximately 8.6 μm, offers enhanced resolution and shorter run times compared to the original this compound. cytivalifesciences.comavantorsciences.comsigmaaldrich.comvwr.com These characteristics make it an ideal choice for researchers requiring high-purity samples for a variety of downstream applications.
Pre-packed columns, such as the this compound Increase 10/300 GL, are designed for purifying milligram quantities of biomolecules, while the 3.2/300 column is tailored for microgram-scale purifications, which is especially useful when sample availability is limited. huji.ac.ildutscher.comcytivalifesciences.com For rapid purity checks and screening, the this compound Increase 5/150 GL column provides results in as little as 7 minutes. huji.ac.ilcytivalifesciences.com The versatility of this compound allows for its use in both preparative and analytical modes, facilitating applications such as protein purification, aggregate analysis, and the study of complex formation. huji.ac.ilcytivalifesciences.com
A key advantage of SEC with this compound is that the separation is based on size, and the buffer composition does not directly affect the resolution. cytivalifesciences.comhuji.ac.ilcytivalifesciences.com This allows for the use of a wide variety of buffers to suit the specific requirements of the purified biomolecule for subsequent analysis or storage. cytivalifesciences.comhuji.ac.ilcytivalifesciences.com
Integration as a Polishing Step in Multi-Stage Chromatographic Workflows
In many protein purification strategies, this compound is employed as a final "polishing" step. nsrrc.org.twcytivalifesciences.comhuji.ac.il This step is crucial for removing any remaining trace contaminants and aggregates that may be present after initial purification steps like affinity or ion-exchange chromatography. huji.ac.illcms.cz For instance, in the purification of monoclonal antibodies (mAbs), an initial capture with Protein A affinity chromatography is often followed by SEC on a this compound column to separate the monomeric antibody from dimers and other aggregates. huji.ac.illcms.cz
The high resolving power of this compound Increase columns is particularly beneficial in this context, as it can effectively separate antibody monomers from dimers and other size variants. sigmaaldrich.com This is critical for producing therapeutic proteins where the highest purity and safety standards must be met. huji.ac.il The ability to use the same column for different proteins with minimal risk of carry-over is facilitated by the alkali-resistant nature of the agarose-based matrix, which supports cleaning-in-place (CIP) procedures. sigmaaldrich.com
Production of High-Purity Samples for Advanced Structural Biology Techniques
The quality of samples is paramount for the success of advanced structural biology techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM). This compound plays a vital role in preparing highly pure and homogeneous protein samples for these demanding applications. huji.ac.ilgehealthcare.combio-rad.com The ability of this compound to separate monomers from oligomers and aggregates is essential for obtaining well-ordered crystals or uniform particle populations for high-resolution structural determination. huji.ac.ilhuji.ac.il
For example, in a study aimed at identifying inhibitors of a protein-protein interaction, initial analysis showed the protein preparation to be impure. gehealthcare.com Subsequent purification using a Superdex™ 200 Increase 10/300 column successfully separated the full-sized, active protein from aggregates and degradation products, enabling the successful screening for inhibitors. gehealthcare.com The use of low-volume columns like the this compound Increase 3.2/300 is particularly advantageous in structural biology, where protein expression and purification can be challenging and sample volumes are often limited. bio-rad.com
Scale-Up Considerations for Non-Clinical Industrial and Bioprocess Research
Moving from small-scale research to larger, non-clinical industrial and bioprocess applications requires careful consideration of several factors to ensure the purification process remains efficient, reproducible, and economically viable. cytivalifesciences.comsigmaaldrich.com this compound is available in various formats, including "prep grade" (pg) resins with a larger particle size (around 34 μm), which are designed for larger-scale preparative protein purification and scale-up. cytivalifesciences.comsigmaaldrich.comharvard.edu
Method Transfer from Analytical to Preparative Column Formats
The transition from analytical to preparative scale chromatography with this compound is generally predictable. cytivalifesciences.com A common strategy involves optimizing the separation at a small scale using columns like the this compound Increase 10/300 or HiLoad™ 16/600 formats. cytivalifesciences.com When scaling up, the key is to maintain the same linear flow velocity (cm/h) and the ratio of the sample volume to the column volume. cytivalifesciences.comglsciences.com The column volume is increased by increasing the cross-sectional area of the column while keeping the bed height constant. cytivalifesciences.com
For example, a successful scale-up of a monoclonal IgG purification was demonstrated by moving from a 10 mm inner diameter this compound high-performance column to a 16 mm inner diameter HiLoad this compound prep grade column. cytivalifesciences.com Despite a five-fold increase in sample volume, the resulting separation was nearly identical. cytivalifesciences.com However, it is important to consider that factors such as less efficient flow distribution in larger columns or dead volumes in the chromatography system can lead to peak broadening and a potential loss of resolution. huji.ac.ildutscher.comcuni.cz
Process Efficiency, Reproducibility, and Economic Factors in Scale-Up
Reproducibility is a critical factor in bioprocess research. The use of pre-packed HiLoad columns with this compound prep grade resin offers convenience and ensures high reproducibility between runs. cytivalifesciences.comfishersci.no From an economic standpoint, the ability to reuse the same column for multiple purification cycles after effective cleaning minimizes the cost of consumables. sigmaaldrich.com The high recovery of biological materials due to the low non-specific interaction of the Superdex matrix also contributes to the economic viability of the process. huji.ac.ilcytivalifesciences.com
Advanced Chromatographic Configurations and Integration
This compound can be integrated into more complex chromatographic setups to enhance purification efficiency. For instance, it can be part of a multi-dimensional purification workflow automated on a single chromatography system. lcms.cz An example is the purification of a monoclonal antibody from a cell lysate, where a Protein A affinity capture step is followed by an SEC polishing step on a this compound column, all performed on the same instrument. lcms.cz This integration streamlines the process and allows for subsequent analysis, such as charge variant analysis by ion-exchange chromatography, on the same platform. lcms.cz
The versatility of this compound also extends to its compatibility with various chromatography systems, from simple pump-based configurations to advanced systems like ÄKTA. cytivalifesciences.comcytivalifesciences.com This flexibility allows researchers to adapt the purification method to the equipment available in their laboratories.
Coupling with Other Chromatographic Separation Modes
This compound, a size-exclusion chromatography (SEC) medium, is frequently integrated into multi-step purification protocols, often serving as a final "polishing" step to achieve high purity. uvison.comnsrrc.org.tw Its principle of separating molecules based on hydrodynamic radius complements other chromatography techniques that separate based on different biochemical properties. cytivalifesciences.com This orthogonal approach, where separation modes are based on distinct sample characteristics, is highly effective for isolating a target protein from a complex mixture.
A common strategy involves using an initial capture step, such as affinity chromatography (AC) or ion-exchange chromatography (IEX), to isolate the target molecule from the bulk of contaminants. The partially purified eluate is then applied to a this compound column to separate the target protein from aggregates, precursors, or other remaining impurities of different sizes. mtibio.comlcms.cz
Affinity Chromatography (AC) Coupling: This is a powerful combination. An initial AC step, like using a Protein A column for monoclonal antibodies or an Immobilized Metal Affinity Chromatography (IMAC) column for histidine-tagged proteins, provides high selectivity. lcms.czyilimart.com However, aggregates of the target protein may co-elute. A subsequent SEC step on this compound effectively removes these aggregates, leading to a highly purified, monomeric protein preparation. lcms.czyilimart.com For example, a two-step procedure for purifying monoclonal antibodies from cell lysate utilized Protein A affinity chromatography followed by a this compound polishing step. lcms.cz Similarly, histidine-tagged membrane proteins have been successfully purified using a HisTrap™ column followed by a HiLoad™ 16/60 Superdex™ 200 pg column to remove remaining contaminants and protein aggregates. yilimart.com
Ion-Exchange Chromatography (IEX) Coupling: IEX separates molecules based on their net surface charge. It is often used as an intermediate purification step. Fractions eluted from an IEX column can be pooled and concentrated before being loaded onto a this compound column. This final SEC step separates the target protein from other proteins of similar charge but different size. In one study, glycerol (B35011) 3-phosphatase from S. cerevisiae was subjected to this compound gel filtration, and the active fractions were then applied to a Mono-Q IEX column for further purification. researchgate.net In other workflows, the order is reversed, with IEX following an initial capture step and preceding the final SEC polish. mtibio.com
Hydrophobic Interaction Chromatography (HIC) Coupling: HIC separates proteins based on their surface hydrophobicity. It can be integrated into a purification strategy before the final this compound step. mtibio.com This requires careful buffer adjustment, as samples are loaded onto HIC columns in high-salt buffers and eluted with a decreasing salt gradient. The fractions containing the target protein must then be buffer-exchanged before application to the this compound column for the final size-based separation. mtibio.com
The table below summarizes research examples where this compound is coupled with other chromatographic modes.
| Initial Mode | Coupled Mode (this compound) | Target Molecule | Purpose of Coupling | Reference |
| Affinity Chromatography (Protein A) | Size-Exclusion Chromatography (this compound 10/300 GL) | Monoclonal Antibody (anti-c-Myc) | Capture of mAb by Protein A, followed by removal of aggregates and impurities by SEC. | lcms.cz |
| Affinity Chromatography (IMAC) | Size-Exclusion Chromatography (HiLoad 16/60 this compound pg) | Histidine-tagged membrane protein | High-selectivity capture of the tagged protein, followed by removal of aggregates, contaminants, and imidazole. | yilimart.com |
| Ion-Exchange Chromatography (Anion Exchange) | Size-Exclusion Chromatography (this compound) | General protein purification | Used as part of a multi-step purification scheme, often as an intermediate step before the final SEC polish. | mtibio.com |
| Size-Exclusion Chromatography (this compound) | Ion-Exchange Chromatography (Mono-Q) | Glycerol 3-phosphatase | Initial size-based separation followed by charge-based separation to resolve different enzyme forms. | researchgate.net |
Development of Multi-Dimensional Separation Strategies
The demand for higher throughput and more comprehensive characterization of complex biological samples has driven the development of multi-dimensional liquid chromatography (MDLC) systems that incorporate this compound. These strategies link different chromatography columns in-line, often through automated systems, to perform sequential separations based on different molecular properties. cytivalifesciences.comtandfonline.com
Automated Multi-Step Purification: Modern chromatography systems, such as the ÄKTA™ platform, allow for the automation of multi-step purifications involving several columns, including this compound. cytivalifesciences.comtandfonline.com These systems can be programmed to perform all steps from sample loading, elution, fraction collection, and reinjection onto subsequent columns, through to final column cleaning. tandfonline.com A notable example is a four-dimensional (4-D) purification of the AMPK protein complex, which utilized two different affinity columns, a metal affinity column, and finally a this compound size-exclusion column, all integrated into a single automated process. tandfonline.com This automation enhances reproducibility and significantly reduces processing time compared to manual operation. tandfonline.com
MDLC with Post-Column Analysis: Advanced strategies combine MDLC with other analytical techniques. One study coupled a this compound Increase column with a microfluidic device for post-column analysis. rsc.org This setup allowed for the simultaneous determination of both the hydrodynamic radius (from SEC) and the electrophoretic mobility (from the microfluidic chip) of proteins and their complexes in a continuous flow, providing a multi-dimensional characterization from a single experiment. rsc.org
The table below details research findings on multi-dimensional strategies utilizing this compound.
| Strategy | Dimensions | Columns/Techniques Used | Application/Findings | Reference |
| High-Resolution SEC | 1D (extended length) | Two this compound HR 10/30 columns in tandem | Enhanced resolution to separate scFv antibody multimers (tetramer and trimer). | researchgate.net |
| Automated 2-Step Purification | 2D (AC-SEC) | Protein A column and this compound Increase 10/300 | Automated purification of antibody drug candidates. The system was limited by the collection volume from the first dimension. | cytivalifesciences.com |
| Automated 4-D Purification | 4D (AC-AC-AC-SEC) | NTA metal affinity, Reactive Red Sepharose, Ni-HP, and this compound 16/60 | Automated, overnight purification of heterotrimeric AMPK complex with high reproducibility. | tandfonline.com |
| SEC with Microfluidic Analysis | 2D (SEC-Electrophoresis) | This compound Increase 3.2/300 and a microfluidic chip | Multidimensional characterization of proteins in a mixture, determining size, electrophoretic mobility, and effective charge simultaneously. | rsc.org |
Comparative Analysis and Future Outlook for Superdex 200 Technology
Comparative Performance with Alternative Size Exclusion Chromatography Media
Size exclusion chromatography (SEC) is a cornerstone technique in the purification and analysis of biomolecules. The choice of chromatography media is critical and depends on the specific requirements of the separation. Superdex 200, a composite matrix of dextran (B179266) and agarose (B213101), has long been a standard for high-resolution separation of proteins in the molecular weight range of approximately 10 to 600 kDa. dutscher.comcytivalifesciences.com This section provides a comparative analysis of this compound with other SEC media.
Comparative Evaluation of Agarose-Based versus Silica-Based Matrices
The fundamental difference between agarose-based media, like this compound, and silica-based media lies in their chemical composition and its impact on performance characteristics. cuni.czcytivalifesciences.com Agarose is a polysaccharide polymer derived from seaweed, while silica-based media consist of porous silica (B1680970) particles. cuni.cznih.gov
Agarose-based matrices, such as Superdex, are known for their high chemical stability, particularly their tolerance to alkaline conditions. nih.govbjunique.com This allows for rigorous cleaning-in-place (CIP) procedures using solutions like sodium hydroxide, which effectively removes contaminants and minimizes carry-over between runs, thereby extending column lifetime. nih.govbjunique.comhuji.ac.il In contrast, silica-based resins are generally not stable above pH 7-8, limiting the cleaning options and potentially leading to a shorter column lifespan. cytivalifesciences.comnih.gov
Silica particles can offer a larger pore volume and a narrower pore size distribution, which may result in sharper peaks and improved resolution in certain applications. nih.gov However, they can be more prone to nonspecific interactions due to the presence of silanol (B1196071) groups on their surface, which often require surface coating to minimize protein adsorption. cytivalifesciences.com Agarose-based media inherently have a low level of ionic and hydrophobic groups, leading to minimal nonspecific binding and high recovery of biological materials. cytivalifesciences.comcytivalifesciences.com
A study comparing a silica-based SRT-10C SEC-300 column with an agarose-based this compound column for antibody purification noted the different physical properties and their potential impact on separation performance. tandfonline.com
Table 1: General Properties of Agarose-Based vs. Silica-Based SEC Matrices
| Property | Agarose-Based (e.g., this compound) | Silica-Based |
| Chemical Composition | Polysaccharide (D-galactose-3,6-Anhydro-L-galactose) cuni.cz | Silicon Dioxide (SiO₂) cuni.cz |
| pH Stability | High (typically pH 3-12 for operation, 1-14 for cleaning) dutscher.comyilimart.comyilimart.com | Limited (typically below pH 7.5) cytivalifesciences.comnih.gov |
| Cleaning-in-Place (CIP) | Tolerant to NaOH, allowing for robust cleaning nih.govbjunique.comhuji.ac.il | Not tolerant to high pH, limiting cleaning options cytivalifesciences.com |
| Nonspecific Interactions | Low, due to hydrophilic nature cytivalifesciences.comcytivalifesciences.com | Can be higher due to silanol groups; often requires coating cytivalifesciences.com |
| Physical Robustness | High-flow agarose provides good pressure/flow properties bjunique.comyilimart.com | Can be brittle and prone to collapse at high pressures nih.gov |
Performance Benchmarking Across Different Superdex and Superose Grades
Within the family of agarose-based SEC media, different grades of Superdex and Superose offer distinct separation characteristics tailored to various molecular weight ranges. This compound is optimized for molecules between 10 kDa and 600 kDa, making it particularly suitable for monoclonal antibodies and other proteins of similar size. dutscher.comucdavis.edu
For molecules smaller than those targeted by this compound, Superdex 75 (fractionation range ~3,000 to 70,000 Da) and Superdex 30 (fractionation range ~100 to 7,000 Da) provide better resolution. yilimart.comyilimart.com Conversely, for very large proteins and protein complexes, Superose 6, with a fractionation range of approximately 5,000 to 5,000,000 Da, is the more appropriate choice. ucdavis.educytivalifesciences.com
The "Increase" series of these resins represents a significant advancement, featuring smaller, more uniform bead sizes and a high-flow agarose matrix. yilimart.comyilimart.com This results in higher resolution and shorter run times compared to their predecessors. bjunique.comhuji.ac.il For instance, a comparison between this compound and this compound Increase shows a marked improvement in resolution with the Increase column. huji.ac.il Similarly, Superdex 75 Increase offers enhanced resolution and can achieve comparable separation to the original Superdex 75 in a fraction of the time. yilimart.com
Table 2: Comparison of Different Superdex and Superose Grades
| Media | Recommended Fractionation Range (Globular Proteins) | Key Applications |
| Superdex 30 Increase | 100 - 7,000 Da yilimart.comucdavis.edu | Peptides, oligonucleotides, and other small biomolecules yilimart.comucdavis.edu |
| Superdex 75 Increase | 3,000 - 70,000 Da yilimart.comucdavis.edu | Recombinant tagged proteins and other mid-sized proteins yilimart.comucdavis.edu |
| This compound Increase | 10,000 - 600,000 Da nih.govavantorsciences.comhuji.ac.il | Monoclonal antibodies, other antibodies, and larger proteins ucdavis.eduavantorsciences.com |
| Superose 6 Increase | 5,000 - 5,000,000 Da ucdavis.educytivalifesciences.com | Large proteins and protein complexes ucdavis.educytivalifesciences.com |
Innovations in Chromatographic Resin Development and Column Engineering
Continuous innovation in resin technology and column design has led to significant improvements in the performance of size exclusion chromatography, enabling higher resolution, faster separations, and greater efficiency.
Design Enhancements in the "Increase" Series for Augmented Resolution and Speed
The "Increase" series of Superdex and Superose resins exemplifies the progress in SEC media development. These next-generation resins are built upon a high-flow agarose base matrix, which exhibits excellent pressure/flow properties. bjunique.comyilimart.com The key innovation lies in the reduction of the mean particle size and a narrower particle size distribution. yilimart.comvwr.com
For example, this compound Increase features a mean bead size of 8.6 µm, a significant reduction from the 13 µm beads of the original this compound. cytivalifesciences.combjunique.comhuji.ac.il This smaller particle size, combined with the high-flow matrix, allows for the use of higher flow rates without a corresponding loss in resolution, thereby shortening run times. bjunique.comhuji.ac.il In many cases, the "Increase" columns can achieve higher resolution than their predecessors while simultaneously reducing the separation time. huji.ac.ilyilimart.com These enhancements make the "Increase" series highly versatile for both preparative purification and high-resolution analytical applications. avantorsciences.comhuji.ac.il
Influence of Particle Size Distribution on Separation Performance Metrics
The size and uniformity of the particles packed into a chromatography column are critical determinants of its separation efficiency. uhplcs.com A smaller particle size increases the surface area available for interaction, which generally leads to better mass transfer and higher column efficiency. uhplcs.com This translates to sharper peaks and improved resolution.
Furthermore, a narrow particle size distribution is crucial for creating a uniform and stable packed bed. dutscher.com A wider distribution can lead to non-uniform flow paths for the mobile phase, resulting in peak broadening and reduced column efficiency. uhplcs.com The Superdex "Increase" resins, with their smaller and more uniformly sized beads, exemplify the benefits of optimized particle size distribution, delivering superior resolution and performance. yilimart.comvwr.com However, a trade-off exists, as smaller particles can lead to higher backpressure, necessitating the use of chromatography systems capable of handling these increased pressures. uhplcs.com
Integration with High-Throughput Automation and Miniaturization Systems
The demand for processing a large number of samples in fields like antibody discovery and structural genomics has driven the integration of SEC with high-throughput automation and miniaturization. tandfonline.comnottingham.ac.uknih.gov this compound columns, particularly in their smaller formats like the 5/150 GL and 3.2/300, are well-suited for these applications. huji.ac.ilcytivalifesciences.com
Automated liquid handling systems can be used to perform parallel purifications, significantly increasing throughput. tandfonline.com For instance, a semi-automated, mid-scale purification process has been developed that combines parallel affinity capture with sequential preparative SEC on systems like the ÄKTA pure, equipped with an autosampler. tandfonline.com This approach enables the purification of dozens of monoclonal antibodies in a short timeframe. tandfonline.com
Miniaturization, through the use of smaller column formats and nanoliter-scale robotics, reduces the consumption of both valuable protein samples and expensive reagents. nottingham.ac.uk This is particularly important in early-stage research and screening where sample material is often limited. huji.ac.ilnottingham.ac.uk The high resolution and rapid separation times of columns like the this compound Increase 5/150 GL make them ideal for rapid purity checks and screening experiments in these automated and miniaturized workflows. huji.ac.ilcytivalifesciences.com
Adaptability for Automated Liquid Chromatography Platforms (e.g., ÄKTA systems)
The this compound matrix, particularly in its "Increase" and "prep grade (pg)" formats, is engineered for seamless integration with automated liquid chromatography systems like the ÄKTA platform. cytivalifesciences.comcytivalifesciences.cominrae.fr Pre-packed columns, such as the this compound Increase and HiLoad this compound pg, are designed with fittings for straightforward connection to these high-performance systems. cytivalifesciences.comcytivalifesciences.comdutscher.com This compatibility is a cornerstone of its utility in modern protein purification and analysis, enabling reproducible and high-resolution separations. cytivalifesciences.comdutscher.comuvison.com
The physical characteristics of the columns are optimized for automated environments. They are typically housed in glass to allow for visual inspection of the packed bed and feature biocompatible components to ensure high recovery of biological materials. cytivalifesciences.comhuji.ac.il The matrix itself, a composite of cross-linked agarose and dextran, provides high mechanical strength, which sustains the high flow rates and pressures characteristic of automated systems. avantorsciences.comvwr.comcytivalifesciences.com For instance, the this compound Increase resin is based on a high-flow agarose matrix with a small, uniform bead size (median particle size of 8.6 µm), which contributes to its high resolving power and excellent pressure/flow properties. cytivalifesciences.comsigmaaldrich.comvwr.com
The variety of available column dimensions offers flexibility for diverse applications, from analytical-scale purity checks to preparative-scale purification. cytivalifesciences.com
This compound Increase 10/300 GL: Suited for high-resolution analysis and small-scale preparative purifications in the milligram range. cytivalifesciences.comhuji.ac.il
This compound Increase 5/150 GL: Designed for rapid applications like purity checks and screening, with potential run times as short as seven minutes. cytivalifesciences.comhuji.ac.il
This compound Increase 3.2/300: Ideal for high-resolution analysis when sample amounts are limited, providing strong detection signals even with small volumes. cytivalifesciences.comhuji.ac.il
HiLoad 16/600 and 26/600 this compound pg: Optimized for preparative-scale protein purification with larger sample volumes. cytivalifesciences.comavantorsciences.com
The synergy between this compound columns and ÄKTA systems, controlled by software such as Unicorn, facilitates automated, high-throughput analysis. inrae.fr This is crucial for applications like analyzing monoclonal antibody (mAb) monomers and aggregates, where high resolution and reproducibility are essential. cuni.czcytivalifesciences.com However, system compatibility must be considered; for example, the small bed volume of the 5/150 GL column makes it sensitive to system dead volumes, requiring specific configurations on systems like ÄKTA pure or ÄKTAmicro for optimal performance. cytivalifesciences.com Conversely, certain systems like the ÄKTA start may not be compatible due to pressure limitations. cuni.czcytivalifesciences.com
Table 1: this compound Column Specifications for Automated Systems
| Column Type | Dimensions | Bed Volume (approx.) | Recommended Flow Rate | Primary Application |
|---|---|---|---|---|
| This compound Increase 3.2/300 | 3.2 x 300 mm | 2.4 mL | <0.15 mL/min | High-resolution analysis, µg-scale prep. |
| This compound Increase 5/150 GL | 5 x 150 mm | 3.0 mL | 0.45 mL/min | Rapid purity checks, screening |
| This compound Increase 10/300 GL | 10 x 300 mm | 24 mL | 0.75 mL/min | Analytical & mg-scale preparative |
| HiLoad 16/600 this compound pg | 16 x 600 mm | 120 mL | N/A | Preparative purification (up to 5 mL sample) |
| HiLoad 26/600 this compound pg | 26 x 600 mm | 320 mL | N/A | Preparative purification (up to 13 mL sample) |
Data sourced from multiple references. cytivalifesciences.comhuji.ac.ilavantorsciences.comcytivalifesciences.comavantorsciences.com
Potential for Microfluidic Implementation and High-Content Screening
The core principles of size-exclusion chromatography (SEC) using dextran-agarose matrices like this compound are being adapted for miniaturized platforms. The development of microfluidic devices offers a promising avenue for high-throughput analysis, consuming minimal sample and reagents. nih.gov Research has demonstrated the integration of SEC, using columns like the this compound Increase 3.2/300, with custom-designed microfluidic chips. rsc.org In such systems, the eluent from the chromatography column is directed into a microfluidic device for post-column analysis, allowing for the simultaneous determination of multiple biophysical parameters like hydrodynamic radius and electrophoretic mobility from nanoliter-sized sample volumes. rsc.org
This combination of SEC with microfluidics is a powerful tool for high-content screening. For example, systems have been developed that use hydrogel beads, compatible with cell-free protein synthesis, as artificial compartments within microfluidic-generated emulsions. acs.org While this specific study used a this compound column for subsequent bulk protein purification, the underlying principle of using micro-scale compartments for screening can be directly coupled with miniaturized SEC. acs.org Such integration would enable rapid screening of thousands or even millions of enzyme variants or protein-ligand interactions, where an initial size-based separation could isolate complexes or confirm protein integrity before further characterization. nih.govacs.org
The potential lies in creating integrated "lab-on-a-chip" devices where the this compound resin itself, or a material with its properties, is packed into microchannels. This would allow for direct, on-chip SEC, feeding into subsequent analysis modules for high-content, high-throughput screening of protein libraries, interaction studies, or formulation screening. uvison.comnih.gov
Emerging Research Trajectories and Unexplored Potential
Novel Applications in Non-Biomolecular Chemical Separations and Materials Characterization
While this compound is predominantly used for biomolecules, its underlying separation mechanism—fractionation by size—is applicable to other macromolecular and nanoparticulate systems. The composite matrix of cross-linked agarose and dextran provides a versatile stationary phase for the characterization of non-biological materials. cytivalifesciences.comnih.gov
Emerging research points to its utility in materials science, particularly for the characterization of nanoparticles. SEC, using matrices like Superdex, is employed to isolate and fractionate nanoparticles based on size. nih.gov It has been specifically used in the characterization of quantum dots (QDs), such as CdSe and CdSe/ZnS. nih.gov In these applications, SEC helps to separate the QDs from smaller precursor molecules or to fractionate them by size, although interactions between the nanoparticles and the column matrix can sometimes present challenges. nih.gov The technique is also fundamental in studying the "biomolecular corona"—the layer of proteins that adsorbs to nanoparticles in biological fluids—by separating the nanoparticle-protein complexes from unbound proteins. nih.gov
Furthermore, the principles of SEC with this compound are relevant to the analysis of synthetic polymers. The separation of casein polymers, for instance, has been demonstrated using this compound, highlighting its ability to resolve large, cross-linked structures that are not strictly globular proteins. mdpi.com This suggests potential applications in characterizing other synthetic or modified biopolymers where molecular size distribution is a critical quality attribute. The use of denaturing eluents, such as those containing guanidine (B92328) hydrochloride or urea (B33335), which this compound can tolerate, further extends its applicability to the characterization of polymer subunits. cytivalifesciences.comhelsinki.fi
Advancements in In-Line Detection and Real-Time Eluent Monitoring Technologies for SEC
The evolution of SEC is intrinsically linked to advancements in detector technology. Coupling this compound columns with advanced in-line detectors transforms a simple separation into a powerful analytical platform, providing absolute measurements of key molecular parameters. huji.ac.il
Multi-Angle Light Scattering (MALS) is a principal advanced detector used with SEC. huji.ac.il Unlike traditional column calibration with standards, SEC-MALS allows for the direct, first-principles determination of the absolute molar mass of eluting species, irrespective of their shape or elution time. instruct-eric.orgbiopharminternational.com This is particularly powerful for analyzing protein oligomerization, aggregation, and complex formation, as it can accurately distinguish between monomers, dimers, and higher-order aggregates. huji.ac.ilwyatt.com
Dynamic Light Scattering (DLS) is another critical technology often used in tandem with MALS. An in-line DLS detector measures the hydrodynamic radius (Rh) of molecules as they elute from the column. huji.ac.ilinstruct-eric.org The combination of MALS (for molar mass) and DLS (for size) provides detailed insights into molecular conformation and shape. biopharminternational.com
Differential Refractive Index (dRI) detectors are essential for accurate concentration measurement, which is required for MALS analysis. huji.ac.il When used with a UV detector, the combination can be used to analyze conjugated molecules, such as glycoproteins or membrane proteins in detergent micelles, by determining the mass contribution of each component. harvard.edu
Table 2: In-Line Detector Technologies for Advanced SEC Analysis
| Detector Technology | Primary Measurement | Key Application with this compound |
|---|---|---|
| Multi-Angle Light Scattering (MALS) | Absolute Molar Mass (Mw) | Accurate mass determination of proteins and complexes, oligomer/aggregate quantification. huji.ac.ilbiopharminternational.com |
| Dynamic Light Scattering (DLS) | Hydrodynamic Radius (Rh) | Measurement of molecular size, assessment of conformation and heterogeneity. instruct-eric.orgbiopharminternational.com |
| Differential Refractive Index (dRI) | Solute Concentration (dn/dc) | Universal concentration detection required for MALS; analysis of non-UV absorbing species. huji.ac.ilharvard.edu |
| Ultraviolet (UV) Absorbance | Protein/Nucleic Acid Concentration | Standard concentration detection for biomolecules. inrae.frharvard.edu |
| Small-Angle X-ray Scattering (SAXS) | Molecular Shape & Structure | In-line structural analysis of eluting species for detailed conformational information. mdpi.com |
| In-line Viscometer | Intrinsic Viscosity | Provides data on molecular density and conformation, useful for detecting structural changes. biopharminternational.com |
More recently, SEC-MALS has been integrated into real-time process analytical technology (PAT). nih.gov By placing a MALS detector in-line with a purification skid, it is possible to monitor the molecular weight of the eluting protein in real-time. This allows for automated process control, such as triggering fraction collection based on the detection of the correct molecular species, rather than relying solely on UV absorbance, which cannot distinguish between monomers and aggregates of similar absorbance. nih.gov This represents a significant step towards more intelligent and automated downstream processing.
Q & A
Q. How can researchers optimize resolution when using SUPERDEX 200 Increase columns for protein separation?
To achieve high resolution, adjust flow rates to 0.2–0.5 mL/min for analytical runs (10/300 GL columns) and maintain sample volumes below 2% of the column bed volume (e.g., ≤500 µL for 10/300 GL). Use buffer systems compatible with the target protein’s stability (e.g., PBS or Tris-HCl at pH 7.4) and pre-filter samples (0.22 µm) to prevent column clogging . Calibrate the column regularly using molecular weight standards (e.g., thyroglobulin, BSA) to validate separation performance.
Q. What experimental parameters are critical for reproducible aggregate analysis using this compound?
Key parameters include:
- Temperature control : Maintain 4–25°C to prevent temperature-induced aggregation.
- Buffer composition : Avoid high salt concentrations (>500 mM) or detergents that may disrupt protein interactions.
- Sample loading : Ensure protein concentrations ≤5 mg/mL to avoid overloading. Document these parameters in methods sections to ensure reproducibility, as emphasized in experimental design guidelines .
Q. How should researchers prepare samples to minimize interference during size exclusion chromatography (SEC) with this compound?
Q. What are the limitations of this compound Increase columns in analyzing low-molecular-weight proteins (<10 kDa)?
this compound is optimized for proteins between 10–600 kDa. For smaller proteins (<10 kDa), consider SUPERDEX 30 Increase or alternative SEC media with lower exclusion limits. Validate separation efficiency using appropriate standards (e.g., insulin, cytochrome C) .
Q. How can researchers validate the integrity of this compound columns after repeated use?
Perform a column efficiency test using acetone (void volume marker) and blue dextran (total volume marker). Calculate the height equivalent to a theoretical plate (HETP) and asymmetry factor (A_s). Acceptable HETP values for this compound Increase 10/300 GL are ≤12 µm, with A_s between 0.8–1.8 .
Advanced Research Questions
Q. How can data discrepancies in protein aggregation studies using this compound be systematically addressed?
- Identify confounding factors : Check for buffer mismatch (e.g., pH shifts during runs) or protein instability (use circular dichroism or thermal shift assays).
- Cross-validation : Compare SEC results with orthogonal techniques like dynamic light scattering (DLS) or analytical ultracentrifugation (AUC).
- Statistical analysis : Apply ANOVA to assess variability between technical replicates .
Q. What methodologies integrate this compound data with multi-angle light scattering (SEC-MALS) for absolute molecular weight determination?
- Instrument setup : Connect the SEC column directly to MALS and refractive index (RI) detectors.
- Data processing : Use software (e.g., ASTRA) to calculate molecular weight from Zimm plots, ensuring buffer RI and dn/dc values are accurately input.
- Validation : Run BSA (66 kDa) as a control to confirm system calibration .
Q. How can researchers design experiments to study transient protein-protein interactions using this compound?
- Stoichiometric titrations : Mix proteins at varying molar ratios and monitor complex formation via elution profile shifts.
- Kinetic analysis : Use stopped-flow SEC setups to capture interaction dynamics.
- Negative controls : Include individual proteins under identical conditions to rule out nonspecific binding .
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound column performance?
- Design of Experiments (DoE) : Use factorial designs to test variables like flow rate and temperature.
- Multivariate analysis : Apply principal component analysis (PCA) to chromatogram datasets to identify outlier runs.
- Quality control charts : Track HETP and A_s values over time to detect column degradation .
Q. How should researchers address ethical and reproducibility concerns when publishing this compound-based findings?
- Data transparency : Include raw chromatograms and processing parameters in supplementary materials.
- Method validation : Cite previous studies using this compound for similar applications (e.g., antibody aggregate analysis ).
- Ethical frameworks : Align experimental goals with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure responsible research design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
